![molecular formula C9H16N2OSi B14585551 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine CAS No. 61553-20-6](/img/structure/B14585551.png)
4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C10H21N3OSi2 and a molecular weight of 255.4642 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups and a trimethylsilyl group attached to an oxygen atom. It is also known by other names such as N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine .
Vorbereitungsmethoden
The synthesis of 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents. One common method is the reaction of 4,6-dimethylpyrimidine-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophilic partner.
Common reagents used in these reactions include trimethylsilyl chloride, palladium catalysts, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, facilitating reactions that would otherwise be difficult. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine include:
2,4,6-Tris[(trimethylsilyl)oxy]pyrimidine: This compound has three trimethylsilyl groups and is used in similar applications.
N,O-Bis(trimethylsilyl)cytosine: Another pyrimidine derivative with trimethylsilyl groups, used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61553-20-6 |
|---|---|
Molekularformel |
C9H16N2OSi |
Molekulargewicht |
196.32 g/mol |
IUPAC-Name |
(4,6-dimethylpyrimidin-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H16N2OSi/c1-7-6-8(2)11-9(10-7)12-13(3,4)5/h6H,1-5H3 |
InChI-Schlüssel |
SAKVHMJPOINSCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


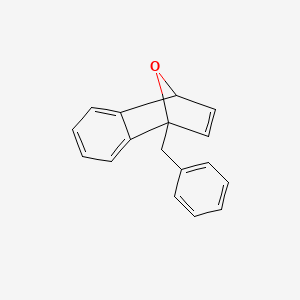

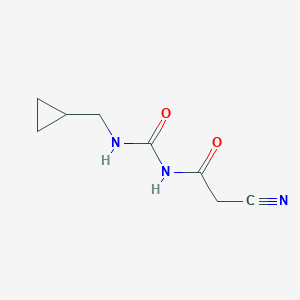

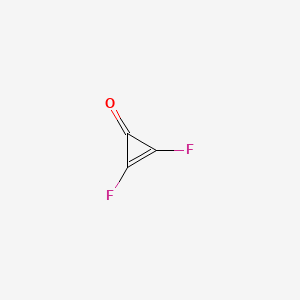

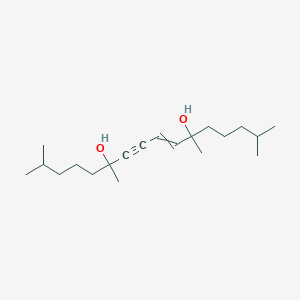

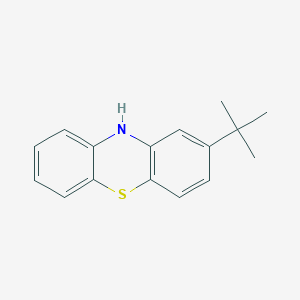
![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
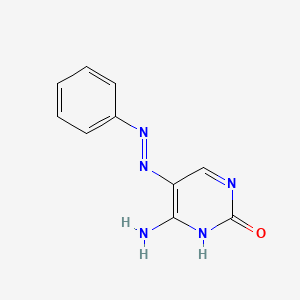
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
